molecular formula C19H15ClN4O2S2 B2860362 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-74-2

3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2860362
CAS RN: 392300-74-2
M. Wt: 430.93
InChI Key: BUNFSABMSZIQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClN4O2S2 and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Thiadiazoles, including structures similar to the compound , have been synthesized through oxidative dimerization of thioamides, demonstrating a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles in high yields. This approach highlights the flexibility and utility of thiadiazoles in chemical synthesis (Takikawa et al., 1985).
  • A study on the transformation of saccharin into derivatives of lmidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine unveils the chemical interconversions possible within this compound series, suggesting a versatile synthetic utility for creating novel chemical entities (Ashby et al., 1978).

Biological Activities and Potential Applications

  • Indapamide derivatives, structurally related to the compound of interest, have shown proapoptotic activity on melanoma cell lines, indicating potential anticancer properties. This research underscores the therapeutic promise of such compounds in oncology (Yılmaz et al., 2015).
  • Novel isatin coupled thiazolidin-4-one derivatives were synthesized and evaluated for anticonvulsant activity, indicating the compound's relevance in developing treatments for neurological disorders. The study emphasizes the compound's potential role in CNS pharmacology (Nikalje et al., 2015).

Antimicrobial and Insecticidal Activities

  • Research into 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides describes their spectrum of biological activity against various microbial strains. This highlights the antimicrobial potential of compounds within this chemical class (Imramovský et al., 2011).
  • A study focused on the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, aiming to explore its reactivity for constructing new heterocycles with insecticidal activity. This work signifies the compound's potential in developing agricultural chemicals (Mohamed et al., 2020).

properties

IUPAC Name

3-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S2/c20-14-6-3-5-13(10-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-9-8-12-4-1-2-7-15(12)24/h1-7,10H,8-9,11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFSABMSZIQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.